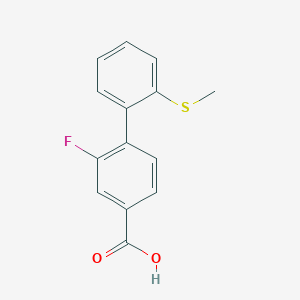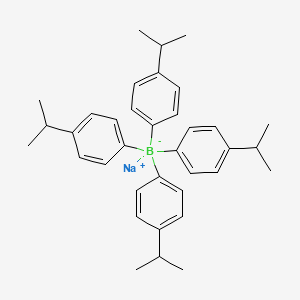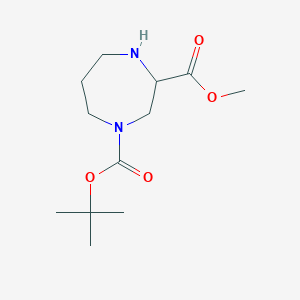
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar diazepane derivatives involves strategic intramolecular cyclization processes. For example, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of certain inhibitors, has been established. This process involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol, demonstrating the synthetic utility of such approaches (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been elucidated through methods like X-ray diffraction. These studies reveal intricate details about the spatial arrangement of atoms within the molecule, highlighting features like lactone moieties and piperidine rings (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Chemical Reactions and Properties
The compound and its derivatives participate in a variety of chemical reactions. For instance, the esterification of carboxylic acids with diazoalkanes generated in situ demonstrates the reactivity of similar tert-butyl esters under certain conditions, providing insight into their chemical behavior (Furrow & Myers, 2004).
Scientific Research Applications
Application 1: Synthesis of Indole Derivatives
- Summary of the Application: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application or Experimental Procedures: In 2010, Zhixiang et al. demonstrated that lycogarubin C was synthesized from (but-3-ynyloxy)(tert-butyl)dimethylsilane as a starting precursor in eight steps, through the following key steps: a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .
Application 2: Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Summary of the Application: The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application or Experimental Procedures: The target compound was synthesized starting from commercially available 4-bromo-1H-indole .
- Results or Outcomes: The newly synthesized compounds were characterized by spectral data .
Application 3: Synthesis of Azaspiro [3.4] Octanes
- Summary of the Application: Azaspiro [3.4] octanes are used as precursors in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures: This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
- Results or Outcomes: The synthesized azaspiro [3.4] octanes can be used in the development of various organic compounds .
Application 4: Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Summary of the Application: The title compound is a potential precursor to biologically active natural products .
- Methods of Application or Experimental Procedures: The target compound was synthesized starting from commercially available 4-bromo-1H-indole .
- Results or Outcomes: The newly synthesized compounds were characterized by spectral data .
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4/h9,13H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYMUPJCVXOHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate | |
CAS RN |
1253789-07-9 |
Source


|
| Record name | 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

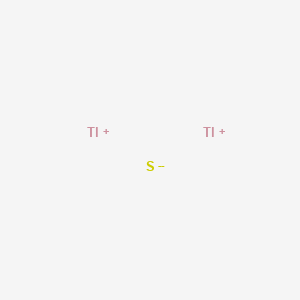
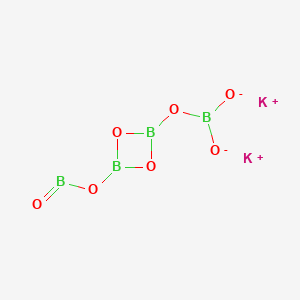
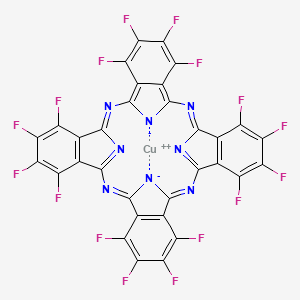
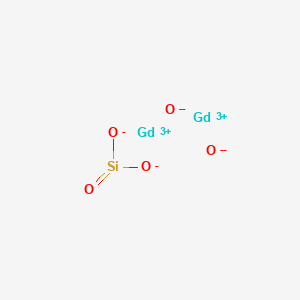
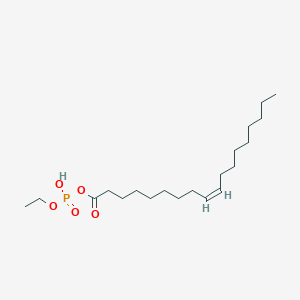
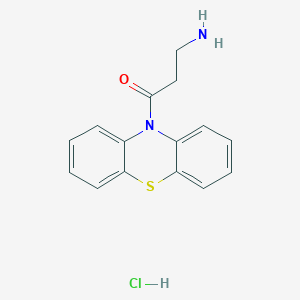
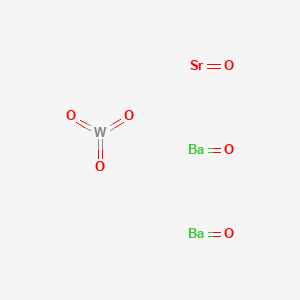

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)
